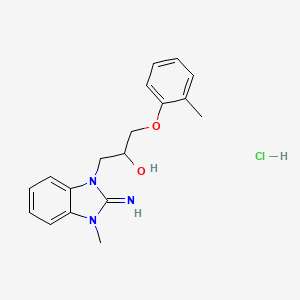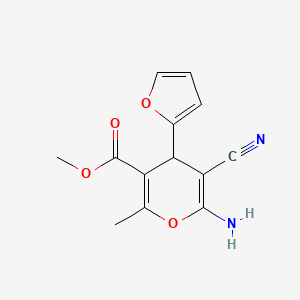![molecular formula C30H46N2O4 B4104585 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol]](/img/structure/B4104585.png)
1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol]
説明
1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol], also known as L-690,330, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of hypertension, heart failure, and other cardiovascular diseases. In
作用機序
The mechanism of action of 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] involves its ability to selectively block the beta-adrenergic receptors, which are present in various tissues, including the heart, lungs, and blood vessels. By blocking these receptors, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] can reduce the effects of the sympathetic nervous system, which can help lower blood pressure and improve cardiac function. In cancer, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] can inhibit the growth and proliferation of cancer cells by interfering with the signaling pathways that control cell division and survival. In neurological disorders, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] can protect neurons from damage and death by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] depend on its concentration, duration of exposure, and the specific tissue or cell type. In cardiovascular diseases, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] can lower blood pressure, reduce heart rate, and improve cardiac contractility. In cancer, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] can induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In neurological disorders, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] can protect neurons from oxidative stress and inflammation, which can help preserve their function and prevent their death.
実験室実験の利点と制限
The advantages of using 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] in lab experiments include its potent and selective beta-adrenergic receptor blocking activity, its ability to inhibit the growth and proliferation of cancer cells, and its potential neuroprotective effects. The limitations of using 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] in lab experiments include its relatively low solubility in water, its potential cytotoxicity at high concentrations, and the need for further studies to determine its optimal dosage and duration of exposure.
将来の方向性
There are several future directions for the research on 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol], including:
1. Further studies on its potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders.
2. Development of more efficient and cost-effective synthesis methods for 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol].
3. Optimization of its dosage and duration of exposure in lab experiments.
4. Investigation of its potential side effects and toxicity in vivo.
5. Exploration of its potential synergistic effects with other drugs or compounds.
Conclusion
In conclusion, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] is a compound that has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. Its mechanism of action involves its ability to selectively block the beta-adrenergic receptors, which can help reduce blood pressure, inhibit the growth and proliferation of cancer cells, and protect neurons from damage and death. Although there are some limitations in using 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] in lab experiments, its potential benefits make it a promising candidate for further research.
科学的研究の応用
1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] has been studied for its potential therapeutic applications in several areas, including cardiovascular diseases, cancer, and neurological disorders. In cardiovascular diseases, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] has been shown to have a potent and selective beta-adrenergic receptor blocking activity, which can help reduce blood pressure and improve cardiac function. In cancer, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] has been investigated as a potential anti-tumor agent due to its ability to inhibit the growth and proliferation of cancer cells. In neurological disorders, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] has been studied for its potential neuroprotective effects, which can help prevent or slow down the progression of neurodegenerative diseases.
特性
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methyl-5-propan-2-ylphenoxy)propyl]piperazin-1-yl]-3-(2-methyl-5-propan-2-ylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N2O4/c1-21(2)25-9-7-23(5)29(15-25)35-19-27(33)17-31-11-13-32(14-12-31)18-28(34)20-36-30-16-26(22(3)4)10-8-24(30)6/h7-10,15-16,21-22,27-28,33-34H,11-14,17-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKYVIHPLKAZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(CN2CCN(CC2)CC(COC3=C(C=CC(=C3)C(C)C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}piperazin-1-yl)nicotinonitrile](/img/structure/B4104521.png)

![5-cyano-N-(2,4-dichlorophenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4104527.png)

![3-phenyl-N-{1-[1-(3-pyridinylsulfonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4104543.png)
![ethyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B4104551.png)
![(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)methylamine](/img/structure/B4104556.png)

![N-(2-methyl-4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4104568.png)
![2-(4-methylphenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4104575.png)

![2-{5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4104590.png)
![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4104594.png)
![5-(2-chlorophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4104608.png)